Cas no 2227869-69-2 (2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol)

2-Bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol is a chiral phenolic compound featuring a brominated aromatic ring, a methoxy substituent, and a (2S)-2-hydroxypropyl side chain. Its structural complexity makes it valuable in organic synthesis, particularly in the development of stereoselective reactions and pharmaceutical intermediates. The presence of both bromine and hydroxyl groups enhances its reactivity in substitution and coupling reactions, while the chiral center allows for enantioselective applications. This compound is typically used in research settings for exploring asymmetric catalysis and bioactive molecule synthesis. High purity and well-defined stereochemistry ensure reproducibility in advanced chemical studies. Proper handling is advised due to potential reactivity under certain conditions.
2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol structure
2227869-69-2 structure
Product name:2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol
CAS No:2227869-69-2
MF:C10H13BrO3
MW:261.112422704697
CID:6452709
PubChem ID:165680105

2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol
    • 2227869-69-2
    • 2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
    • EN300-1935917
    • Inchi: 1S/C10H13BrO3/c1-6(12)5-7-3-4-8(14-2)10(13)9(7)11/h3-4,6,12-13H,5H2,1-2H3/t6-/m0/s1
    • InChI Key: XALJGEDMZWFQJV-LURJTMIESA-N
    • SMILES: BrC1C(=C(C=CC=1C[C@H](C)O)OC)O

Computed Properties

  • Exact Mass: 260.00481g/mol
  • Monoisotopic Mass: 260.00481g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų
  • XLogP3: 2.2

2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1935917-1.0g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
1g
$1515.0 2023-06-01
Enamine
EN300-1935917-5.0g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
5g
$4391.0 2023-06-01
Enamine
EN300-1935917-10.0g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
10g
$6512.0 2023-06-01
Enamine
EN300-1935917-0.05g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
0.05g
$1272.0 2023-09-17
Enamine
EN300-1935917-0.25g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
0.25g
$1393.0 2023-09-17
Enamine
EN300-1935917-0.5g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
0.5g
$1453.0 2023-09-17
Enamine
EN300-1935917-0.1g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
0.1g
$1332.0 2023-09-17
Enamine
EN300-1935917-2.5g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
2.5g
$2969.0 2023-09-17
Enamine
EN300-1935917-5g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
5g
$4391.0 2023-09-17
Enamine
EN300-1935917-10g
2-bromo-3-[(2S)-2-hydroxypropyl]-6-methoxyphenol
2227869-69-2
10g
$6512.0 2023-09-17

2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol Related Literature

Additional information on 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol

Professional Introduction to 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol (CAS No. 2227869-69-2)

2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol, identified by its CAS number 2227869-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its brominated aromatic ring and chiral hydroxypropyl side chain, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural motif of 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol incorporates several key functional groups, including a bromine atom at the 2-position of the phenol ring, a methoxy group at the 6-position, and a stereodefined hydroxypropyl side chain at the 3-position. These features contribute to its reactivity and potential applications in drug development. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry to construct complex molecular architectures.

The chiral center at the 3-position of the hydroxypropyl side chain (2S) is particularly noteworthy, as it introduces stereoselectivity into any derivatives synthesized from this compound. Chiral drugs often exhibit different pharmacological profiles depending on their stereochemistry, making the precise control of stereochemistry during synthesis crucial for achieving desired therapeutic effects. The stereochemical purity of 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol is therefore a critical factor in its utility as a building block for enantiomerically pure pharmaceuticals.

In recent years, there has been growing interest in the development of novel antimicrobial agents due to the increasing prevalence of drug-resistant pathogens. The structural features of 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol suggest potential applications in this area. Specifically, the bromine atom and hydroxypropyl group may interact with bacterial targets, disrupting essential biological processes. Preliminary studies have indicated that derivatives of this compound exhibit promising activity against certain bacterial strains, highlighting its potential as a lead compound for further antimicrobial drug discovery.

The methoxy group at the 6-position of the phenol ring also contributes to the compound's overall reactivity and biological activity. Methoxy-substituted phenols are well-known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. By incorporating this moiety into a molecular framework, researchers can leverage its known bioactivity while exploring new therapeutic applications. The combination of these functional groups makes 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol a versatile scaffold for designing novel bioactive molecules.

The synthesis of 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol presents several challenges due to its complex structural features. However, advances in synthetic methodology have made it increasingly feasible to produce this compound with high yield and purity. Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis have been employed to achieve the desired stereochemical configuration at the hydroxypropyl side chain. These methodologies are critical for ensuring that derivatives synthesized from this compound retain their intended biological activity.

In addition to its pharmaceutical applications, 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol has shown potential in other areas of research. For instance, its structural framework is amenable to modifications that could enhance its solubility or bioavailability, making it a useful candidate for formulation development. Furthermore, its reactivity with various coupling agents allows for the creation of conjugates with other biomolecules, such as peptides or nucleic acids, opening up possibilities in targeted drug delivery systems.

The ongoing investigation into natural product-inspired scaffolds has also highlighted the significance of compounds like 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol. Many pharmacologically active molecules are derived from natural sources, and synthetic chemists often mimic these structures to discover new drugs. The unique combination of functional groups in this compound makes it reminiscent of certain natural products known for their biological activities. By studying derivatives of this molecule, researchers can gain insights into structure-activity relationships that may inform future drug design efforts.

The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol. These tools allow researchers to predict how this compound might interact with biological targets at a molecular level. By simulating these interactions, scientists can identify potential binding sites and optimize the structure for enhanced efficacy. Such computational approaches are increasingly integrated into drug discovery pipelines, complementing traditional experimental methods.

In conclusion, 2-bromo-3-(2S)-2-hydroxypropyl-6-methoxyphenol(CAS No. 2227869-69-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing novel bioactive molecules with applications ranging from antimicrobial agents to targeted drug delivery systems. As research continues to uncover new therapeutic opportunities, compounds like this will remain central to innovation in medicinal chemistry.

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